molecular formula C8H9N5 B1493013 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2091654-75-8

1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

Cat. No.: B1493013
CAS No.: 2091654-75-8
M. Wt: 175.19 g/mol
InChI Key: XTECMMRAEZLYFW-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that features both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization to form the imidazo[1,2-b]pyrazole core. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydrogen atoms on the imidazole and pyrazole rings can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved. For example, it may inhibit kinase activity, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

  • 1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-5-carbonitrile
  • 1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-4-carbonitrile

Comparison: 1-(2-Aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is unique due to the position of the nitrile group on the 6th carbon of the imidazo[1,2-b]pyrazole ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific therapeutic applications .

Properties

IUPAC Name

1-(2-aminoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTECMMRAEZLYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C#N)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 2
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 3
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 4
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1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 5
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Reactant of Route 6
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile

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